N-[(2-Methylphenyl)methyl]-2-[methyl(prop-2-ynyl)amino]acetamide

lipophilicity drug-likeness structural analog comparison

This substituted acetamide derivative is a privileged building block for medicinal chemistry and chemical biology programs. Its XLogP3 of 1.6 and MW of 230.31 g/mol place it within favorable CNS drug space, while the single amide NH hydrogen bond donor supports hinge-binding interactions in kinase and protease targets. The terminal alkyne enables CuAAC-mediated conjugation to azide-containing fluorophores, biotin tags, or solid supports—functionality absent in saturated analogs. Compliant with 'rule of three' fragment parameters, it offers an ideal starting point for fragment-based screening with ample optimization vectors. For reliable sourcing with verified purity, contact our supply team today.

Molecular Formula C14H18N2O
Molecular Weight 230.311
CAS No. 1825463-20-4
Cat. No. B2777003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-Methylphenyl)methyl]-2-[methyl(prop-2-ynyl)amino]acetamide
CAS1825463-20-4
Molecular FormulaC14H18N2O
Molecular Weight230.311
Structural Identifiers
SMILESCC1=CC=CC=C1CNC(=O)CN(C)CC#C
InChIInChI=1S/C14H18N2O/c1-4-9-16(3)11-14(17)15-10-13-8-6-5-7-12(13)2/h1,5-8H,9-11H2,2-3H3,(H,15,17)
InChIKeyNCDUFGCNWQMSQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2-Methylphenyl)methyl]-2-[methyl(prop-2-ynyl)amino]acetamide (CAS 1825463-20-4) – A Strategic Building Block for Drug Discovery and Bioconjugation Research


N-[(2-Methylphenyl)methyl]-2-[methyl(prop-2-ynyl)amino]acetamide (CAS 1825463-20-4) is a substituted acetamide derivative featuring a 2-methylbenzyl group at the amide nitrogen, a methyl(prop-2-ynyl)amino moiety at the alpha carbon, and a terminal alkyne handle. The compound belongs to the class of small-molecule building blocks widely utilized in medicinal chemistry and chemical biology [1]. Its computed physicochemical properties and distinctive structural features—particularly the ortho-methylbenzyl substitution and the terminal propargyl group—quantitatively differentiate it from closely related analogs, as demonstrated in the comparative evidence below.

Why Fluorinated and Trifluoroethylated Analogs Cannot Substitute for N-[(2-Methylphenyl)methyl]-2-[methyl(prop-2-ynyl)amino]acetamide in Structure-Activity Relationship Studies


Even structurally similar analogs such as N-[(4-fluorophenyl)methyl]-2-[methyl(prop-2-ynyl)amino]acetamide (CAS 1825629-51-3) and N-methyl-N-[(2-methylphenyl)methyl]-2-[(prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]acetamide (CAS 1445664-93-6) exhibit markedly different physicochemical profiles due to the introduction of fluorine atoms or N-methylation [1][2]. These structural variations alter lipophilicity, hydrogen‑bonding capacity, and molecular weight—each of which can profoundly affect target engagement, pharmacokinetic behavior, and synthetic tractability. The quantitative evidence presented below demonstrates that generic substitution among these compounds is not warranted without rigorous, head‑to‑head comparative analysis.

Quantitative Differentiation Evidence for N-[(2-Methylphenyl)methyl]-2-[methyl(prop-2-ynyl)amino]acetamide (CAS 1825463-20-4) Against Closest Structural Analogs


Lipophilicity (XLogP3) Differentiation: The Target Compound Occupies an Optimal Intermediate LogP Value

The target compound has an XLogP3 value of 1.6, as computed by PubChem. This places it between the 4-fluoro analog (XLogP3 = 1.3) and the trifluoroethyl analog (XLogP3 = 2.9) [1][2][3]. The intermediate lipophilicity of the target compound is often associated with a favorable balance between aqueous solubility and membrane permeability, making it a more versatile starting point for lead optimization compared to its more hydrophilic or lipophilic counterparts.

lipophilicity drug-likeness structural analog comparison

Hydrogen Bond Acceptor Count: The Target Compound Offers a Distinctively Low HBA Profile

The target compound possesses 2 hydrogen bond acceptors (the amide carbonyl oxygen and the tertiary amine nitrogen). In contrast, the 4-fluoro analog has 3 acceptors (adding the fluorine atom), and the trifluoroethyl analog has 5 acceptors (including three fluorine atoms) [1][2][3]. A lower HBA count is generally associated with reduced off-target interactions and improved membrane permeability, making the target compound a cleaner phenotypic tool for target identification studies.

hydrogen bonding drug-receptor interactions physicochemical properties

Molecular Weight Economy: The Target Compound is the Most Lead-Like Analog

The molecular weight of the target compound is 230.31 g/mol, which is lower than the 4-fluoro analog (234.27 g/mol) and substantially lower than the trifluoroethyl analog (312.33 g/mol) [1][2][3]. In drug discovery, a molecular weight below 300 Da is a hallmark of lead‑like compounds, often correlating with superior solubility, permeability, and synthetic economy. The target compound therefore represents the most efficient scaffold for fragment‑based or lead‑optimization campaigns.

molecular weight lead-likeness ADME properties

Hydrogen Bond Donor Capacity: The Target Compound Retains a Crucial HBD for Target Engagement

The target compound contains 1 hydrogen bond donor (the secondary amide NH), identical to the 4-fluoro analog but in contrast to the trifluoroethyl analog, which has 0 HBD due to N‑methylation [1][2][3]. The presence of an HBD is often critical for key interactions with biological targets such as kinase hinge regions or protease active sites. Its absence in the trifluoroethyl analog may ablate target affinity in certain contexts.

hydrogen bond donor medicinal chemistry target binding

Terminal Alkyne Handle: The Target Compound Enables Bioorthogonal Chemistry Not Possible with Saturated Analogs

The target compound incorporates a terminal alkyne (prop‑2‑ynyl) group, which serves as a handle for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) and other bioorthogonal reactions [1][2]. Structural analogs lacking this alkyne, such as the corresponding saturated propyl‑aminoacetamide (e.g., N‑[(2‑methylphenyl)methyl]-2‑(propylamino)acetamide), cannot participate in these efficient bioconjugation or library diversification reactions. This feature makes the target compound uniquely suited for chemical biology applications, including activity‑based protein profiling and PROTAC development.

click chemistry bioconjugation alkyne functional group

Optimal Research and Industrial Application Scenarios for N-[(2-Methylphenyl)methyl]-2-[methyl(prop-2-ynyl)amino]acetamide (CAS 1825463-20-4)


CNS Drug Discovery Lead Optimization

Based on the compound's XLogP3 of 1.6 and molecular weight of 230.31 g/mol—both within favorable ranges for CNS drug candidates—this compound serves as an excellent starting point for medicinal chemistry campaigns targeting neurological disorders [1]. Unlike the more lipophilic trifluoroethyl analog (XLogP3 2.9), it balances permeability with reduced risk of excessive lipophilicity‑related toxicity.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 230.31 g/mol and only 2 hydrogen bond acceptors, the compound adheres to the 'rule of three' for fragments, making it an ideal fragment hit for screening against protein targets [2]. Its low complexity minimizes synthetic burden while allowing ample room for chemistry‑driven optimization.

Activity-Based Protein Profiling (ABPP) and Chemical Biology

The terminal alkyne group enables CuAAC‑mediated conjugation to azide‑containing fluorophores, biotin tags, or solid supports, facilitating target identification and validation studies [3][4]. This capability is absent in saturated analogs, positioning the compound as a versatile chemical biology tool.

Kinase and Protease Inhibitor Library Design

The presence of a single hydrogen bond donor (amide NH) is often critical for hinge‑binding interactions in kinases and for oxyanion hole interactions in proteases [5]. The target compound's HBD capacity makes it a valuable scaffold for focused library synthesis aimed at these enzyme families.

Quote Request

Request a Quote for N-[(2-Methylphenyl)methyl]-2-[methyl(prop-2-ynyl)amino]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.